3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride
Description
Properties
IUPAC Name |
3-[(2-methylimidazol-1-yl)methyl]aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-9-13-5-6-14(9)8-10-3-2-4-11(12)7-10;;/h2-7H,8,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNRCMBPCPHFJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC(=CC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride involves a two-step nucleophilic substitution process:
Step 1: Formation of Intermediate
2-methylimidazole reacts with benzyl chloride to produce 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl chloride. This reaction typically occurs under basic conditions, often employing potassium carbonate as a catalyst in polar solvents such as ethanol or methanol.Step 2: Substitution with Aniline
The intermediate benzyl chloride is then reacted with aniline under basic conditions to yield the target compound. The reaction conditions are optimized to favor substitution at the methylene position, forming the tertiary amine linkage between the imidazole and aniline moieties.Salt Formation
The free base 3-(2-methyl-1H-imidazol-1-yl)aniline is converted to its dihydrochloride salt by treatment with hydrochloric acid in a polar solvent, typically ethanol or methanol, under controlled acidic pH (~1–2) to enhance solubility and stability.
Reaction Scheme Summary:
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 2-methylimidazole + benzyl chloride | Basic medium (K2CO3), ethanol/methanol, reflux | 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzyl chloride |
| 2 | Intermediate + aniline | Basic medium, ethanol/methanol | 3-(2-methyl-1H-imidazol-1-yl)aniline (free base) |
| 3 | Free base + HCl | Acidic medium, ethanol/methanol | 3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride |
Industrial Production Techniques
On an industrial scale, the synthesis is adapted for efficiency and reproducibility:
Continuous Flow Reactors:
These reactors allow precise control over reaction parameters such as temperature, mixing, and residence time, improving yield and product consistency.Automated Process Control:
Automation ensures constant monitoring and adjustment of pH, temperature, and reagent feed rates, which is critical for maintaining product purity and optimizing throughput.Purification:
The crude product is purified by recrystallization or chromatographic methods to achieve high purity. Recrystallization solvents often include ethanol or methanol, chosen for their ability to dissolve impurities selectively.
Alternative Synthetic Strategies
While the above method is predominant, alternative approaches include:
Reductive Amination:
Starting from 3-aminobenzyl alcohol and 2-methylimidazole, reductive amination can be employed to form the methylene bridge, followed by acidification to the dihydrochloride salt.Direct Alkylation:
Alkylation of 3-aminobenzyl chloride with 2-methylimidazole under controlled conditions can also yield the target compound, though this may require careful optimization to avoid side reactions.
Characterization and Quality Control
Key analytical techniques employed during and after synthesis include:
| Technique | Purpose |
|---|---|
| Melting Point Analysis | Confirms purity and identity (mp ~119.5–121.5°C for free base) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms substitution pattern and molecular structure |
| Mass Spectrometry (ESI-MS) | Verifies molecular ion and molecular weight |
| Elemental Analysis | Confirms stoichiometry, especially chloride content |
| Chromatography (HPLC) | Assesses purity and separates impurities |
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 2-methylimidazole, benzyl chloride, aniline |
| Catalysts/Conditions | Potassium carbonate, ethanol/methanol solvent, reflux or controlled temperature |
| Reaction Type | Nucleophilic substitution, alkylation |
| Salt Formation | Treatment with HCl in polar solvent |
| Purification Methods | Recrystallization, chromatography |
| Industrial Adaptations | Continuous flow reactors, automated control |
| Characterization Techniques | Melting point, NMR, MS, elemental analysis |
Research Findings and Notes on Preparation
The reaction between 2-methylimidazole and benzyl chloride proceeds efficiently under basic conditions, with potassium carbonate serving as a mild base catalyst that facilitates the nucleophilic substitution without causing side reactions.
The intermediate benzyl chloride derivative is reactive toward nucleophilic attack by aniline, producing the tertiary amine linkage critical for the compound's biological activity.
Formation of the dihydrochloride salt significantly improves the compound's solubility and stability, which is essential for its application in biochemical and medicinal research.
Industrial synthesis benefits from continuous flow technology, which enhances safety and scalability while maintaining product consistency.
Alternative synthetic routes such as reductive amination offer potential for improved yields but require further optimization to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of nitro or halogen-substituted aniline derivatives.
Scientific Research Applications
Chemistry
3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride serves as a building block in organic synthesis. It can be used to construct more complex molecules through various chemical reactions:
- Oxidation: Can be oxidized using hydrogen peroxide.
- Reduction: Reduced using sodium borohydride.
- Substitution Reactions: Participates in electrophilic aromatic substitution.
Biology
In biological research, this compound is investigated for its potential as:
- Ligands in Biochemical Assays: It shows promise in binding studies due to its unique structure.
- Probes in Molecular Biology: Used to study interactions within cellular pathways.
Medicine
The compound is explored for therapeutic properties, including:
- Antimicrobial Activity: Exhibits effectiveness against various bacterial strains.
- Anticancer Properties: Investigated for its potential to inhibit tumor growth through various mechanisms.
Industrial Applications
In industry, 3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride is utilized in:
- Material Development: Used in synthesizing advanced polymers and catalysts.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth at low concentrations. |
| Study 2 | Anticancer Research | Showed potential in reducing cell viability in breast cancer cell lines by inducing apoptosis. |
| Study 3 | Material Science | Successfully incorporated into polymer matrices to enhance thermal stability and mechanical properties. |
Mechanism of Action
The mechanism of action of 3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The aniline moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Properties of 3-[(2-Methyl-1H-imidazol-1-yl)methyl]aniline Dihydrochloride and Analogs
Structural and Functional Differences
3-(2-Methyl-1H-imidazol-1-yl)benzoic acid replaces the aniline’s amine group with a carboxylic acid, enabling hydrogen bonding and metal coordination, making it suitable for bioactivity screens .
Synthetic Accessibility: The target compound’s synthesis likely involves alkylation of 3-aminobenzyl chloride with 2-methylimidazole, followed by HCl treatment. In contrast, the benzimidazole derivative (Table 1, row 4) requires multi-step alkylation and iodination .
Commercial Availability :
- The dihydrochloride form is discontinued, while its benzoic acid analog remains available (Kanto Reagents) . The chloro-substituted variant is sold at a premium ($248/250 mg), reflecting specialized demand .
Biological Activity
3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride is a chemical compound with significant potential in medicinal chemistry due to its unique structure, which combines an imidazole ring and an aniline moiety. This composition allows for diverse biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H15Cl2N3
- Molecular Weight : 260.16 g/mol
- Chemical Structure : The compound features a 2-methylimidazole ring attached to an aniline group at the 3-position, enhancing its solubility and reactivity in biological systems.
Antimicrobial Activity
Research indicates that compounds containing imidazole and aniline derivatives often exhibit antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains tested against related compounds, suggesting potential efficacy for 3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Candida albicans | 16.69 - 78.23 |
These values indicate that related compounds show promising antimicrobial activity, which may extend to 3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride due to structural similarities .
Anticancer Activity
The potential anticancer properties of imidazole-containing compounds have been explored in various studies. The following table presents findings from recent research on the cytotoxic effects of similar compounds against different cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 3.79 |
| A549 (Lung Cancer) | 26 |
| Hep-2 (Laryngeal Cancer) | 3.25 |
These results suggest that imidazole derivatives can induce significant cytotoxicity in cancer cells, which may be applicable to the target compound as well .
The biological activity of 3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride is hypothesized to involve:
- Enzyme Inhibition : The imidazole ring can interact with various enzymes, potentially serving as a competitive inhibitor.
- Receptor Modulation : The compound may act as a ligand for specific receptors involved in cell signaling pathways, influencing cellular responses.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
Case Studies
Several studies have highlighted the biological efficacy of imidazole derivatives:
- Study on Antimicrobial Properties : A recent investigation demonstrated that a series of imidazole derivatives exhibited broad-spectrum antimicrobial activity, with some derivatives achieving MIC values lower than those of standard antibiotics .
- Anticancer Research : Another study focused on the synthesis and evaluation of imidazole-aniline hybrids against various cancer cell lines, revealing significant IC50 values that suggest these compounds could be developed into effective anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride?
- Synthesis : The compound can be synthesized via nucleophilic substitution or reductive amination, starting from 3-aminobenzyl alcohol and 2-methylimidazole. The dihydrochloride salt is typically formed by treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol or methanol) under controlled pH (~1–2) .
- Characterization : Key steps include:
- Melting Point Analysis : The free base form (3-(2-methyl-1H-imidazol-1-yl)aniline) has a reported melting point of 119.5–121.5°C, while the dihydrochloride salt may exhibit a higher decomposition temperature due to ionic interactions .
- NMR and Mass Spectrometry : Use /-NMR to confirm substitution patterns and ESI-MS for molecular ion verification.
- Elemental Analysis : Validate stoichiometry (e.g., Cl content via ion chromatography).
Q. What safety protocols are critical when handling this compound?
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particles .
- Storage : Store in a cool, dry environment (<25°C) in airtight containers to prevent hygroscopic degradation. Avoid exposure to strong oxidizers .
- Waste Disposal : Follow institutional guidelines for halogenated organic salts. Neutralize with a weak base (e.g., sodium bicarbonate) before disposal .
Advanced Research Questions
Q. How can SHELX software be applied to resolve crystallographic ambiguities in this compound?
- Structure Solution : Use SHELXD for phase determination via direct methods if single crystals are obtained. For twinned or low-resolution data, employ SHELXE density modification .
- Refinement : In SHELXL, apply anisotropic displacement parameters for non-H atoms. Use restraints for disordered imidazole or aniline moieties. Validate with R < 5% and wR < 12% .
- Troubleshooting : For poor electron density maps, check for partial occupancy or solvent masking. Use the SQUEEZE algorithm to model disordered solvent .
Q. How does the stability of the dihydrochloride salt vary under physiological or extreme pH conditions?
- pH Stability : Conduct accelerated stability studies in buffered solutions (pH 1–12). The compound is likely stable in acidic conditions (pH < 3) but may hydrolyze in alkaline media, releasing free imidazole and aniline derivatives .
- Thermal Stability : Use TGA/DSC to identify decomposition events. The dihydrochloride form may exhibit lower thermal stability (~150°C) compared to the free base due to HCl loss .
Q. What advanced analytical techniques are suitable for assessing purity and degradation products?
- HPLC-MS : Use a C18 column with a gradient of acetonitrile/0.1% formic acid. Monitor for degradation peaks at m/z corresponding to hydrolyzed fragments (e.g., m/z 173.21 for the free base) .
- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphic impurities .
- Karl Fischer Titration : Quantify water content, critical for hygroscopic salts .
Q. What structure-activity relationship (SAR) insights can be derived for analogs of this compound?
- Imidazole Substitution : Replace the 2-methyl group with bulkier substituents (e.g., ethyl, phenyl) to study steric effects on receptor binding. Derivatives like 4-(2-methylimidazol-1-yl)aniline (CAS 74852-81-6) show altered electronic profiles .
- Aniline Modifications : Introduce electron-withdrawing groups (e.g., -NO, -CF) to the benzene ring to enhance solubility or modulate bioactivity. Compare with analogs like 3-ethyl-N-[(piperidin-4-yl)methyl]aniline dihydrochloride (CAS 2172097-29-7) .
- Biological Assays : Test in vitro binding affinity for histamine or serotonin receptors, given structural similarity to imidazole-based pharmacophores .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
